1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine
CAS No.: 951551-16-9
Cat. No.: VC5255492
Molecular Formula: C32H38N6O2
Molecular Weight: 538.696
* For research use only. Not for human or veterinary use.
![1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine - 951551-16-9](/images/structure/VC5255492.png)
Specification
CAS No. | 951551-16-9 |
---|---|
Molecular Formula | C32H38N6O2 |
Molecular Weight | 538.696 |
IUPAC Name | [1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C32H38N6O2/c1-2-3-23-40-28-11-9-25(10-12-28)29-24-30-31(33-15-18-38(30)34-29)36-16-13-26(14-17-36)32(39)37-21-19-35(20-22-37)27-7-5-4-6-8-27/h4-12,15,18,24,26H,2-3,13-14,16-17,19-23H2,1H3 |
Standard InChI Key | MXWISBGTRHWAEB-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, [1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone, reflects its intricate architecture. Key structural features include:
-
A pyrazolo[1,5-a]pyrazine core, a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, conferring electron-rich regions for intermolecular interactions.
-
A 4-butoxyphenyl substituent at position 2 of the pyrazolo-pyrazine ring, introducing hydrophobicity and potential π-π stacking capabilities .
-
A piperidine-4-carbonyl group linked to the pyrazolo-pyrazine core, providing conformational flexibility and hydrogen-bonding sites.
-
A 4-phenylpiperazine terminus, a common pharmacophore in central nervous system (CNS) therapeutics due to its affinity for neurotransmitter receptors.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS No. | 951551-16-9 |
Molecular Formula | C₃₂H₃₈N₆O₂ |
Molecular Weight | 538.696 g/mol |
IUPAC Name | [1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Spectroscopic and Computational Data
The compound’s Standard InChI (InChI=1S/C32H38N6O2/c1-2-3-23-40-28-11-9-25(10-12-28)29-24-30-31(33-15-18-38(30)34-29)36-16-13-26(14-17-36)32(39)37-21-19-35(20-22-37)27-7-5-4-6-8-27/h4-12,15,18,24,26H,2-3,13-14,16-17,19-23H2,1H3) and InChIKey (MXWISBGTRHWAEB-UHFFFAOYSA-N) provide unique identifiers for computational modeling and database searches. Density functional theory (DFT) studies of similar compounds suggest that the butoxyphenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration .
Synthetic Pathways and Optimization Strategies
Core Synthesis: Pyrazolo[1,5-a]pyrazine Formation
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. A common route involves:
-
Formation of the pyrazole ring through reaction between hydrazine derivatives and α,β-unsaturated ketones.
-
Annulation with a pyrazine ring using diaminomaleonitrile or analogous reagents under acidic conditions.
For this compound, the 4-butoxyphenyl group is introduced at position 2 via Suzuki-Miyaura coupling, leveraging palladium catalysis to cross-couple aryl boronic acids with halogenated intermediates.
Piperidine and Piperazine Functionalization
The piperidine-4-carbonyl moiety is installed through a nucleophilic acyl substitution reaction, where a piperidine derivative reacts with a carbonyl chloride intermediate. Subsequent coupling with 4-phenylpiperazine employs peptide coupling reagents such as HATU or EDCI, ensuring high yields and minimal racemization.
Table 2: Key Synthetic Intermediates and Reagents
Intermediate | Role | Reagent/Conditions |
---|---|---|
2-Bromo-pyrazolo[1,5-a]pyrazine | Core halogenation | N-Bromosuccinimide (NBS), DMF |
4-Butoxyphenylboronic acid | Aryl coupling partner | Pd(PPh₃)₄, K₂CO₃, Dioxane |
Piperidine-4-carbonyl chloride | Acylating agent | Thionyl chloride, Dichloromethane |
4-Phenylpiperazine | Nucleophile | DIEA, DMF, RT |
Pharmacological Relevance and Mechanism of Action
Target Prediction and Binding Affinity
While direct target data for this compound is unavailable, structural analogs exhibit affinity for:
-
Dopamine D₂ and D₃ receptors: The phenylpiperazine group is a known pharmacophore for dopamine receptor modulation, suggesting potential antipsychotic or anti-Parkinsonian applications.
-
Phosphodiesterase 10A (PDE10A): Pyrazolo-pyrazine derivatives inhibit PDE10A, an enzyme implicated in neurodegenerative diseases.
-
Kinase domains: The planar pyrazolo-pyrazine core may intercalate into ATP-binding pockets of kinases, offering anticancer potential.
Table 3: Bioactivity of Related Pyrazolo[1,5-a]pyrazine Derivatives
Compound | IC₅₀ (nM) | Target | Therapeutic Area |
---|---|---|---|
VC4928674 | 120 | PDE10A | Neurodegeneration |
VC11866945 | 85 | Dopamine D₃ | Psychiatry |
1-(4-Butoxyphenyl)-3-(1-piperidyl)propan-1-one | 450 | Sigma-1 Receptor | Pain Management |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value (predicted at 4.2) indicates moderate lipophilicity, driven by the butoxyphenyl and phenylpiperazine groups . Aqueous solubility is likely limited (<10 µg/mL) due to the hydrophobic aryl moieties, necessitating formulation with co-solvents or lipid-based carriers .
Metabolic Stability
In vitro microsomal studies of similar piperazine-containing compounds show moderate hepatic clearance, with primary metabolic pathways including:
-
N-Dealkylation of the piperazine ring.
-
O-Dealkylation of the butoxy group to form 4-hydroxyphenyl metabolites.
Research Gaps and Future Directions
Unresolved Challenges
-
Synthetic scalability: Multi-step synthesis with palladium-catalyzed couplings raises cost and purity concerns.
-
Target identification: High-throughput screening is needed to elucidate precise molecular targets.
-
In vivo pharmacokinetics: No data exists on oral bioavailability or tissue distribution.
Proposed Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume